Cas no 2022135-13-1 (1-amino-2-(4-bromo-2,6-difluorophenyl)propan-2-ol)

1-amino-2-(4-bromo-2,6-difluorophenyl)propan-2-ol structure
2022135-13-1 structure
Product name:1-amino-2-(4-bromo-2,6-difluorophenyl)propan-2-ol
CAS No:2022135-13-1
MF:C9H10BrF2NO
MW:266.082608699799
CID:6034894
PubChem ID:165688414

1-amino-2-(4-bromo-2,6-difluorophenyl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-amino-2-(4-bromo-2,6-difluorophenyl)propan-2-ol
    • EN300-1926059
    • 2022135-13-1
    • Inchi: 1S/C9H10BrF2NO/c1-9(14,4-13)8-6(11)2-5(10)3-7(8)12/h2-3,14H,4,13H2,1H3
    • InChI Key: JVCNMVFETXHBGL-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=C(C=1)F)C(C)(CN)O)F

Computed Properties

  • Exact Mass: 264.99138g/mol
  • Monoisotopic Mass: 264.99138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 46.2Ų

1-amino-2-(4-bromo-2,6-difluorophenyl)propan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1926059-2.5g
1-amino-2-(4-bromo-2,6-difluorophenyl)propan-2-ol
2022135-13-1
2.5g
$1650.0 2023-09-17
Enamine
EN300-1926059-5g
1-amino-2-(4-bromo-2,6-difluorophenyl)propan-2-ol
2022135-13-1
5g
$2443.0 2023-09-17
Enamine
EN300-1926059-10g
1-amino-2-(4-bromo-2,6-difluorophenyl)propan-2-ol
2022135-13-1
10g
$3622.0 2023-09-17
Enamine
EN300-1926059-0.25g
1-amino-2-(4-bromo-2,6-difluorophenyl)propan-2-ol
2022135-13-1
0.25g
$774.0 2023-09-17
Enamine
EN300-1926059-0.1g
1-amino-2-(4-bromo-2,6-difluorophenyl)propan-2-ol
2022135-13-1
0.1g
$741.0 2023-09-17
Enamine
EN300-1926059-0.5g
1-amino-2-(4-bromo-2,6-difluorophenyl)propan-2-ol
2022135-13-1
0.5g
$809.0 2023-09-17
Enamine
EN300-1926059-10.0g
1-amino-2-(4-bromo-2,6-difluorophenyl)propan-2-ol
2022135-13-1
10g
$4236.0 2023-06-01
Enamine
EN300-1926059-1.0g
1-amino-2-(4-bromo-2,6-difluorophenyl)propan-2-ol
2022135-13-1
1g
$986.0 2023-06-01
Enamine
EN300-1926059-0.05g
1-amino-2-(4-bromo-2,6-difluorophenyl)propan-2-ol
2022135-13-1
0.05g
$707.0 2023-09-17
Enamine
EN300-1926059-5.0g
1-amino-2-(4-bromo-2,6-difluorophenyl)propan-2-ol
2022135-13-1
5g
$2858.0 2023-06-01

Additional information on 1-amino-2-(4-bromo-2,6-difluorophenyl)propan-2-ol

Introduction to 1-amino-2-(4-bromo-2,6-difluorophenyl)propan-2-ol (CAS No. 2022135-13-1)

1-amino-2-(4-bromo-2,6-difluorophenyl)propan-2-ol, identified by its CAS number 2022135-13-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its dual functionality, featuring both an amino group and a hydroxyl group attached to a propyl backbone, with a substituted aromatic ring at the second carbon position. The presence of bromine and fluorine atoms in the aromatic ring introduces unique electronic and steric properties, making this molecule a promising candidate for further exploration in drug discovery and development.

The structural framework of 1-amino-2-(4-bromo-2,6-difluorophenyl)propan-2-ol is meticulously designed to interact with biological targets in a highly specific manner. The 4-bromo-2,6-difluorophenyl moiety is particularly noteworthy, as it combines the electron-withdrawing effects of fluorine atoms with the halogen bonding potential of bromine. This combination has been shown to enhance binding affinity and selectivity in various pharmacological applications. Recent studies have highlighted the utility of such halogenated aromatic systems in designing small-molecule inhibitors targeting enzymes involved in critical biological pathways.

In the context of modern drug design, the amino group at the terminal position of the propyl chain serves as a versatile handle for further chemical modifications. This functionality allows for the introduction of various pharmacophores or linker groups, enabling the synthesis of more complex derivatives with tailored biological activities. For instance, coupling this compound with heterocyclic scaffolds has been explored as a strategy to develop novel kinase inhibitors or antimicrobial agents. The hydroxyl group at the second carbon also provides an opportunity for further derivatization, such as etherification or esterification, which can modulate solubility and metabolic stability.

Recent advancements in computational chemistry have facilitated the rational design of molecules like 1-amino-2-(4-bromo-2,6-difluorophenyl)propan-2-ol by predicting their interaction profiles with biological targets. Molecular docking studies have demonstrated that this compound can effectively bind to active sites of enzymes such as tyrosine kinases and phosphodiesterases, which are implicated in diseases ranging from cancer to inflammatory disorders. The bromo and fluorine substituents play a crucial role in optimizing these interactions by influencing both hydrophobicity and electronic distribution within the binding pocket.

The synthesis of 1-amino-2-(4-bromo-2,6-difluorophenyl)propan-2-ol involves multi-step organic transformations that require precise control over reaction conditions. Key synthetic strategies include nucleophilic aromatic substitution for introducing the bromine atom into the aromatic ring, followed by electrophilic aromatic substitution for incorporating fluorine atoms. The propyl chain is typically constructed via aldol condensation or reduction reactions, ensuring high regioselectivity and yield. Advances in green chemistry have also inspired novel synthetic routes that minimize waste and improve sustainability, aligning with global efforts to promote environmentally responsible drug development.

From a medicinal chemistry perspective, 1-amino-2-(4-bromo-2,6-difluorophenyl)propan-2-ol represents an excellent example of how structural diversity can be leveraged to discover new therapeutic agents. Its unique combination of functional groups makes it amenable to diverse chemical modifications, allowing researchers to explore multiple pharmacological pathways simultaneously. For instance, derivatives of this compound have been investigated for their potential as protease inhibitors or as modulators of G-protein coupled receptors (GPCRs). The hydroxyl and amino groups, in particular, offer multiple points for derivatization, enabling the creation of libraries of compounds for high-throughput screening.

The pharmacokinetic properties of 1-amino-2-(4-bromo-2,6-difluorophenyl)propan-2-ol are also subjects of intense study. Researchers are particularly interested in optimizing its bioavailability by modulating solubility and metabolic clearance rates. Strategies such as prodrug design or covalent attachment to carrier molecules have been explored to enhance stability and target specificity. Additionally, computational modeling techniques are being employed to predict how structural modifications will affect pharmacokinetic profiles, reducing the reliance on empirical testing and accelerating drug development timelines.

In conclusion,1-amino-2-(4-bromo-2,6-difluorophenyl)propan-2-ol (CAS No. 2022135-13-1) is a structurally complex yet promising compound with significant potential in pharmaceutical research. Its unique combination of functional groups and substituents makes it an ideal candidate for further exploration in drug discovery programs targeting various diseases. As our understanding of molecular interactions continues to evolve,this compound will undoubtedly play a pivotal role in shaping future therapeutic strategies.

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